molecular formula C9H9N3O B3278457 5-amino-1H-indole-3-carboxamide CAS No. 677752-70-4

5-amino-1H-indole-3-carboxamide

Cat. No. B3278457
M. Wt: 175.19 g/mol
InChI Key: JKTMQSWVIQKABP-UHFFFAOYSA-N
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Description

5-Amino-1H-indole-3-carboxamide is a compound that has been found to have significant biological applications. It is a p38α MAPK-selective inhibitor and has been used in the preparation of potential fructose bisphosphatase inhibitors . It has also been used as a reactant for the preparation of (indolylamino)thienopyridine-carbonitriles using substitution and Suzuki cross-coupling as potential protein kinase Cθ inhibitors .


Synthesis Analysis

The synthesis of indole derivatives, including 5-amino-1H-indole-3-carboxamide, involves the use of carboxamide moieties at positions 2 and 3, which give these compounds unique inhibitory properties . The presence of the carboxamide moiety in indole derivatives allows them to form hydrogen bonds with a variety of enzymes and proteins, often inhibiting their activity .


Molecular Structure Analysis

The indole compound, including 5-amino-1H-indole-3-carboxamide, is classified in the family of heterocyclic organic compounds. The indole skeleton has a benzene ring fused to a pyrrole ring . From a chemical point of view, the nitrogen lone electron pair participates in the aromatic ring, and nitrogen does not have alkaline properties .


Chemical Reactions Analysis

Indole derivatives, including 5-amino-1H-indole-3-carboxamide, have been the focus of many researchers due to their biological properties and their potential to be the target . These compounds increase the conversion rate of carboxylic acid to carboxamide .


Physical And Chemical Properties Analysis

The indole compound is an important heterocyclic system that provides the skeleton to many biologically active pharmacophores . They are crystalline and colorless in nature with specific odors .

Future Directions

From the literature, it is revealed that indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . It is hoped that indole scaffolds will be tested in the future for maximum activity in pharmacological compounds .

properties

IUPAC Name

5-amino-1H-indole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O/c10-5-1-2-8-6(3-5)7(4-12-8)9(11)13/h1-4,12H,10H2,(H2,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKTMQSWVIQKABP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)C(=CN2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-amino-1H-indole-3-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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